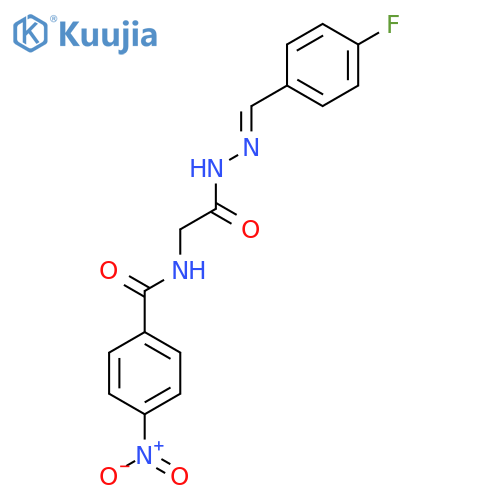Cas no 391877-31-9 (N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide)

391877-31-9 structure
商品名:N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide
N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide
- F0474-0105
- N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-nitrobenzamide
- AKOS024578463
- SR-01000006393
- SR-01000006393-1
- N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide
- (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide
- 391877-31-9
-
- インチ: 1S/C16H13FN4O4/c17-13-5-1-11(2-6-13)9-19-20-15(22)10-18-16(23)12-3-7-14(8-4-12)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+
- InChIKey: CUCZNJMTACBHDC-DJKKODMXSA-N
- ほほえんだ: FC1C=CC(/C=N/NC(CNC(C2C=CC(=CC=2)[N+](=O)[O-])=O)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 344.09208307g/mol
- どういたいしつりょう: 344.09208307g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0474-0105-10mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0474-0105-100mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0474-0105-20μmol |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0474-0105-20mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0474-0105-4mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0474-0105-5mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0474-0105-15mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0474-0105-75mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0474-0105-25mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0474-0105-40mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
391877-31-9 (N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide) 関連製品
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
